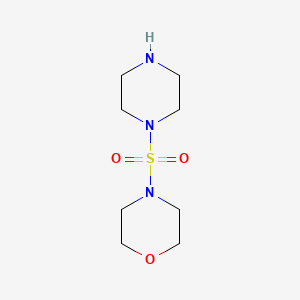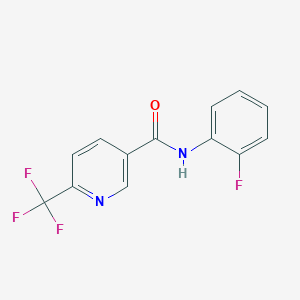
N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound with the molecular formula C13H8F4N2O . It is a member of the trifluoromethylpyridines, a group of compounds that have found applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide”, can be achieved through several methods . These include chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide” consists of 13 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 284.209 Da .
Aplicaciones Científicas De Investigación
Antagonistic Properties
- Nicotinamide derivatives, particularly those like 6-phenylnicotinamide, have been studied for their antagonistic properties against TRPV1, showing effectiveness in inflammatory pain models. Optimization of these derivatives led to the development of compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, which exhibit promising profiles for pre-clinical development (Westaway et al., 2008).
Fungicidal Activity
- N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, demonstrating significant fungicidal activities. These derivatives represent promising lead compounds for structural optimization and further development as fungicides, particularly for applications like controlling cucumber downy mildew (Wu et al., 2022).
Radiotracer Development for PET Imaging
- Derivatives like [18F]6-Fluoro-N-[2-(diethylamino)ethyl]nicotinamide ([18F]MEL050) have been designed for melanoma PET imaging. This derivative is targeted towards melanin, offering potential improvements in the diagnosis and staging of melanoma. The synthesis and large-scale automated production of this compound have been optimized for clinical investigations (Greguric et al., 2011).
Fluorescence Lifetime Imaging Microscopy (FLIM) in Cancer Diagnosis
- FLIM, when combined with nicotinamide derivatives and other probes, presents a promising approach for cancer diagnosis and treatment monitoring. The unique sensitivity of FLIM to microenvironments and molecular alterations leverages the properties of these derivatives for detecting pathological conditions and monitoring treatment effects (Ouyang et al., 2021).
Induction of Apoptosis in Cancer Cells
- N-phenyl nicotinamides have been identified as potent inducers of apoptosis, with certain derivatives demonstrating significant potency in caspase activation and growth inhibition assays. This discovery has implications for the development of novel anticancer agents (Cai et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-9-3-1-2-4-10(9)19-12(20)8-5-6-11(18-7-8)13(15,16)17/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIPSOGNOKVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
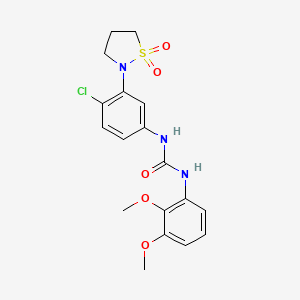
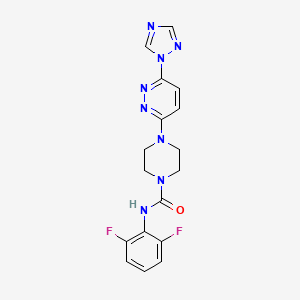
![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)
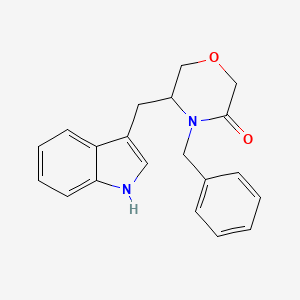
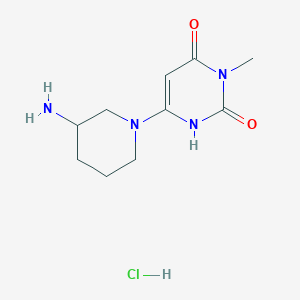
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
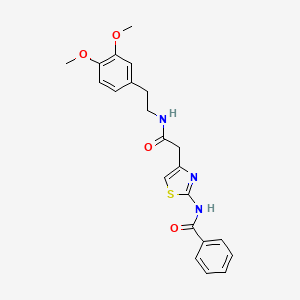
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
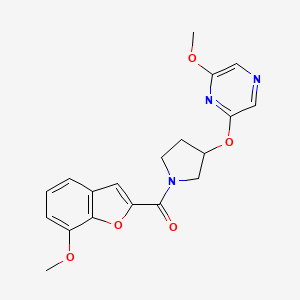
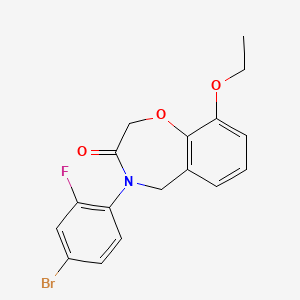
![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
